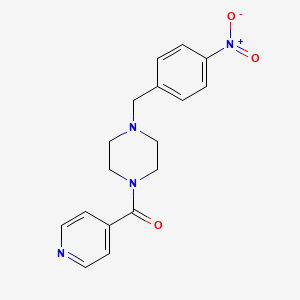

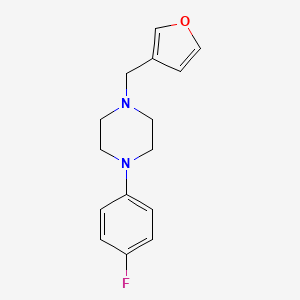

![molecular formula C13H21ClN4O B5670608 (3R*,4S*)-1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5670608.png)

(3R*,4S*)-1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-propylpyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar pyrazole-containing compounds typically involves multi-step chemical reactions, starting from simple precursors such as dimethylpyrazole. Aminoalkylation of dimethylpyrazole, followed by reactions with appropriate chlorinated and carbonyl-containing reagents, could be a plausible pathway for synthesizing such compounds. Complexes formed with transition metals, like rhodium, indicate the potential of these compounds to participate in catalytic cycles or as ligands in coordination chemistry (Esquius et al., 2000).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed through techniques like X-ray crystallography, providing unambiguous details about their regioisomerism and spatial arrangement. Such analyses reveal intricate details like hydrogen-bonded dimers and the conformational relationships between different functional groups within the molecule (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives can be quite versatile, engaging in reactions like cyclocondensation, Michael addition, and hydrogen shifts under catalyzed conditions. This reactivity is essential for synthesizing various heterocyclic compounds, which could have significant biological or catalytic activities (Rostovskii et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments and their potential applications. Studies often employ spectroscopic methods like IR, NMR, and Mössbauer spectroscopy to derive insights into the bonding and electronic structure of the compounds, which directly influence their physical characteristics (Pettinari et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the functional groups present in the compound. Pyrazole derivatives exhibit a wide range of chemical behaviors due to their ability to act as ligands, participate in hydrogen bonding, and undergo various organic reactions. Their interactions with metals and other organic compounds are of particular interest in the field of catalysis and organic synthesis (Koyioni et al., 2014).

properties

IUPAC Name |

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-chloro-1,5-dimethylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClN4O/c1-4-5-9-6-18(7-10(9)15)13(19)12-11(14)8(2)17(3)16-12/h9-10H,4-7,15H2,1-3H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJKGYODCZSJHM-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N)C(=O)C2=NN(C(=C2Cl)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=NN(C(=C2Cl)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

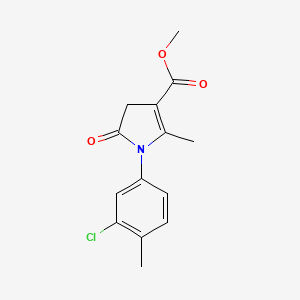

![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B5670525.png)

![2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]nicotinic acid](/img/structure/B5670533.png)

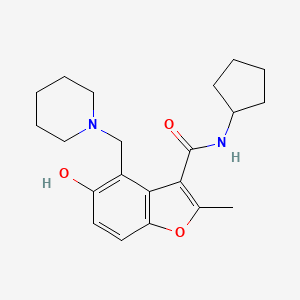

![2-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}quinolin-4(1H)-one](/img/structure/B5670535.png)

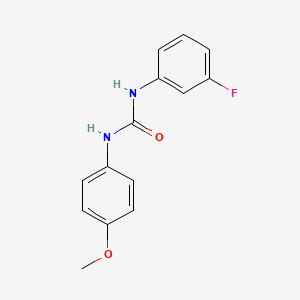

![2-(2-fluorophenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5670564.png)

![5-[(4,6-dimethyl-2-pyridinyl)amino]-5-oxopentanoic acid](/img/structure/B5670572.png)

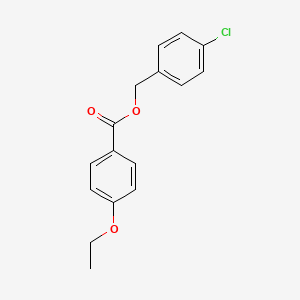

![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}benzoic acid](/img/structure/B5670574.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B5670584.png)

![3-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}benzoic acid](/img/structure/B5670600.png)